molecular formula C16H11FO5S B2507947 3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 902506-95-0

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2507947
CAS No.: 902506-95-0
M. Wt: 334.32
InChI Key: IUXVXAYNUIDLKK-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the 4-fluorobenzenesulfonyl group. The hydroxyl and methyl groups are then added through specific reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in various substituted derivatives .

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzenesulfonyl)-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-9-13(18)7-2-10-8-14(16(19)22-15(9)10)23(20,21)12-5-3-11(17)4-6-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVXAYNUIDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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